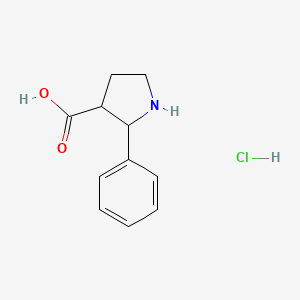
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mécanisme D'action
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide acts as a selective and irreversible inhibitor of GABA-AT, leading to an increase in GABA levels in the brain. This increase in GABAergic neurotransmission results in enhanced inhibitory signaling, which can have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This increase in inhibitory signaling can have various effects on the brain, including anticonvulsant, anxiolytic, and analgesic properties. N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has also been shown to enhance cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide in lab experiments is its selectivity and potency as a GABA-AT inhibitor. This allows for specific targeting of GABAergic neurotransmission and can lead to more accurate and reliable results. However, one limitation of using N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide is its irreversible inhibition of GABA-AT, which can lead to potential long-term effects on GABAergic signaling.
Orientations Futures
There are several potential future directions for research on N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide. One area of interest is its potential as a treatment for epilepsy, anxiety disorders, and chronic pain. Additionally, further research could be conducted on the cognitive enhancing effects of N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide and its potential as a treatment for cognitive disorders such as Alzheimer's disease. Finally, research could be conducted on the long-term effects of N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide on GABAergic signaling and its potential for tolerance or dependence.
Méthodes De Synthèse
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylamine to form N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide. This intermediate is then reacted with cyanomethyl lithium to form N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has anticonvulsant, anxiolytic, and analgesic properties, making it a potential treatment for epilepsy, anxiety disorders, and chronic pain. N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has also been investigated for its potential to enhance cognitive function and memory.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c14-11-2-1-3-12(15)10(11)8-13(18)17(7-6-16)9-4-5-9/h1-3,9H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKYZEULZHSZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

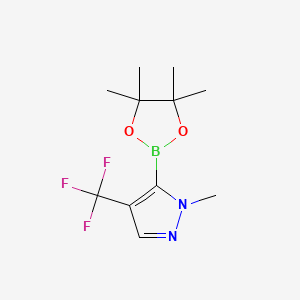
![5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2450715.png)

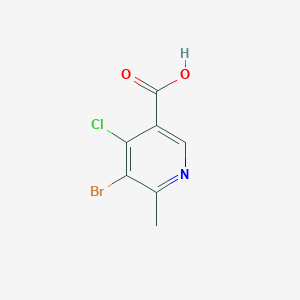
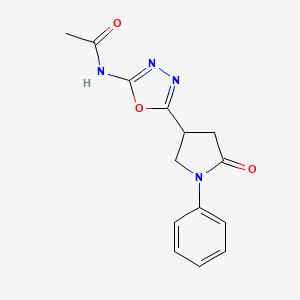
![N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2450721.png)
![2,5-difluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2450723.png)

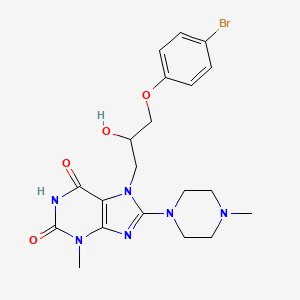

![N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2450730.png)
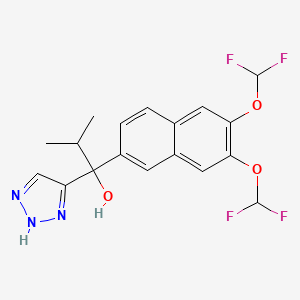
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2450734.png)
